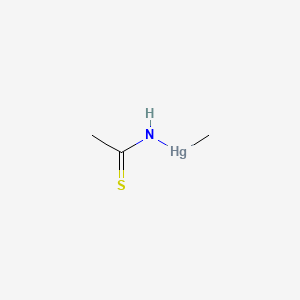

Mercury, methyl(thioacetamido)-

Description

Properties

CAS No. |

77430-23-0 |

|---|---|

Molecular Formula |

C3H7HgNS |

Molecular Weight |

289.75 g/mol |

IUPAC Name |

(ethanethioylamino)-methylmercury |

InChI |

InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1 |

InChI Key |

CENFPRBOLWHWRK-UHFFFAOYSA-M |

Canonical SMILES |

CC(=S)N[Hg]C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Methyl Thioacetamido Mercury

Precursor Synthesis and Purification Strategies

The formation of methyl(thioacetamido)mercury relies on the availability of two key components: the thioacetamide (B46855) ligand and a methylmercury (B97897) precursor. The purity of these starting materials is paramount to achieving a high yield and purity of the final product.

Thioacetamide Derivatives

Thioacetamide and its derivatives serve as the sulfur-donating ligand in the synthesis of methyl(thioacetamido)mercury. The synthesis of thioamides can be achieved through various methods. A common and efficient green protocol involves the reaction of aldehydes or ketones with secondary amines and elemental sulfur in a deep eutectic solvent, such as a choline (B1196258) chloride-urea mixture. rsc.org This method is advantageous due to its mild conditions and the avoidance of traditional catalysts, contributing to a more sustainable chemical process. rsc.org

Another approach to synthesizing thioacetamide derivatives involves the reaction of N-arylmaleimides with thioacetamide. nih.gov Depending on the reaction conditions, this can lead to a variety of heterocyclic products. nih.gov For the purpose of obtaining the thioacetamido ligand, careful control of the reaction to favor the simple thioamide structure is necessary.

Purification of the thioacetamide ligand is typically achieved through recrystallization. The choice of solvent for recrystallization depends on the specific solubility characteristics of the thioacetamide derivative.

| Thioamide Synthesis Method | Reactants | Conditions | Advantages |

| Green Protocol | Aldehyde/Ketone, Secondary Amine, Elemental Sulfur | Deep Eutectic Solvent (e.g., Choline Chloride-Urea) | Mild, Catalyst-free, Sustainable rsc.org |

| Reaction with N-arylmaleimides | N-arylmaleimide, Thioacetamide | Varies (e.g., Dioxane, 50°C to reflux) | Access to diverse derivatives nih.gov |

Methylmercury Halide Precursors

Methylmercury halides, such as methylmercury chloride (CH₃HgCl) or methylmercury bromide (CH₃HgBr), are the most common precursors for introducing the methylmercury cation (CH₃Hg⁺). These compounds are typically solids that can be purified by recrystallization. The synthesis of methylmercury halides can be accomplished through various routes, often starting from mercuric halides.

The production of methyl halides, which can be precursors to organomercurial reagents, has also been explored through biotechnological approaches. Engineered microbes have been shown to produce methyl halides from biomass, offering a potential alternative to traditional chemical synthesis. nih.gov

Reaction Mechanisms in the Formation of Methyl(thioacetamido)mercury

The core of the synthesis of methyl(thioacetamido)mercury lies in the reaction between the methylmercury precursor and the thioacetamide ligand.

Ligand Exchange Reactions

The formation of methyl(thioacetamido)mercury is a classic example of a ligand exchange reaction. In this process, the halide ligand on the methylmercury precursor is displaced by the sulfur atom of the thioacetamide. Methylmercury compounds are known to undergo rapid ligand exchange with thiol-containing molecules. nih.govnih.gov The high affinity of the soft Lewis acid methylmercury for the soft sulfur donor of the thioacetamide drives the reaction forward. nih.govnih.gov

The reaction can be represented as follows:

CH₃HgX + CH₃C(S)NH₂ → [CH₃Hg(S(C(CH₃)NH₂))]⁺X⁻ → CH₃HgSC(CH₃)NH + HX

where X is a halide (e.g., Cl, Br). The initial step is the formation of a coordination complex, which then eliminates a molecule of the hydrohalic acid to form the final product. The rate of these exchange reactions is typically very fast, often diffusion-controlled. nih.gov

| Precursor | Ligand | Product | Reaction Type |

| Methylmercury Halide (CH₃HgX) | Thioacetamide (CH₃C(S)NH₂) | Methyl(thioacetamido)mercury | Ligand Exchange nih.govnih.gov |

Mercury-Carbon Bond Formation Principles

The mercury-carbon bond in methylmercury is a stable covalent bond. The principles of its formation are central to understanding the reactivity of the methylmercury cation. This bond is typically formed through reactions of mercuric salts with organometallic reagents capable of transferring a methyl group, such as methyl Grignard reagents or methyl lithium. However, in the context of forming methyl(thioacetamido)mercury from a pre-existing methylmercury halide, the Hg-C bond remains intact throughout the ligand exchange reaction. The stability of this bond allows for the selective substitution of the labile halide ligand. Theoretical studies using density functional theory (DFT) have shown that the Hg-C bond length can be influenced by the other ligands attached to the mercury atom. nih.gov

Optimization of Reaction Conditions for Synthetic Yield and Purity

The optimization of the synthesis of methyl(thioacetamido)mercury involves careful control over several reaction parameters to maximize the yield and ensure the purity of the final product.

Key parameters for optimization include:

Solvent: The choice of solvent is critical. It must be able to dissolve both the methylmercury halide precursor and the thioacetamide ligand to facilitate the reaction. Alcohols, such as ethanol (B145695) or methanol, are often suitable choices. The solvent should ideally be inert to the reactants and products.

Temperature: Ligand exchange reactions involving methylmercury are often rapid even at room temperature. nih.gov However, gentle heating may be employed to ensure the completion of the reaction. The thermal stability of the product must be considered to avoid decomposition.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the thioacetamide ligand can help to drive the reaction to completion, but a large excess may complicate the purification of the final product.

pH: The pH of the reaction mixture can influence the protonation state of the thioacetamide ligand. The reaction is typically carried out under neutral or slightly basic conditions to ensure the availability of the deprotonated thiol group for coordination to the mercury center. The addition of a non-nucleophilic base can be used to scavenge the hydrohalic acid produced during the reaction, driving the equilibrium towards the product.

Following the reaction, the product can be isolated by precipitation upon cooling or by evaporation of the solvent. Purification is typically achieved by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts. Techniques such as liquid chromatography can also be employed for purification and analysis. nih.govrsc.org

| Parameter | Considerations for Optimization |

| Solvent | Solubility of reactants, inertness, ease of removal. |

| Temperature | Reaction rate vs. product stability. |

| Stoichiometry | Molar ratio of methylmercury precursor to thioacetamide ligand. |

| pH | Influence on ligand protonation and reaction equilibrium. |

Advanced Synthetic Techniques for Organomercury Compounds

The synthesis of organomercury compounds, including those with sulfur-containing ligands, can be optimized and controlled through various advanced techniques. These methods aim to improve reaction rates, yields, and purity by carefully controlling reaction parameters such as the solvent system and by employing catalytic strategies.

The choice of solvent is critical in the synthesis of organomercury compounds as it can significantly influence reaction rates, equilibria, and even the stability of the products. Solvents affect the solubility of reactants and can stabilize transition states and intermediates through various non-covalent interactions. researchgate.net In the synthesis of methyl(thioacetamido)mercury, the solvent's properties—such as polarity, proticity, and coordinating ability—play a crucial role.

The efficacy of the reaction between a methylmercury salt and thioacetamide would be impacted by the solvent's ability to:

Dissolve Reactants: Both the methylmercury salt (often polar) and thioacetamide must be adequately solubilized.

Stabilize Intermediates: The reaction may proceed through charged or highly polar transition states. Polar solvents can stabilize these states, potentially lowering the activation energy and accelerating the reaction.

Influence Tautomeric Equilibrium: The solvent can affect the equilibrium between the thione and thiol tautomers of thioacetamide. Protic solvents, for instance, can form hydrogen bonds and may favor one tautomer over the other.

Coordinate to Mercury: Coordinating solvents might compete with the thioacetamide ligand for a position on the mercury atom, potentially inhibiting the reaction if the solvent-mercury bond is strong.

The following interactive table summarizes the hypothetical effects of different solvent classes on the synthesis of methyl(thioacetamido)mercury.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (e.g., Water ≈ 80) | Moderate to High | Good solubility for polar methylmercury salts. Can stabilize charged intermediates through hydrogen bonding. May also solvate the nucleophile, slightly reducing its reactivity. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate (e.g., DMF ≈ 37) | High | Excellent at solvating cations (like CH₃Hg⁺) while leaving anions/nucleophiles relatively free, enhancing nucleophilicity. Good solubility for both reactants. |

| Nonpolar | Hexane, Toluene (B28343), Benzene | Low (e.g., Hexane ≈ 2) | Low | Poor solubility for polar methylmercury salts would likely lead to a heterogeneous reaction with a very slow rate. Does not effectively stabilize polar transition states. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate (e.g., THF ≈ 7.6) | Moderate | Can solvate the methylmercury cation through oxygen coordination. Often used in organometallic synthesis. wikipedia.org Reaction rate may be dependent on the solubility of the specific methylmercury salt used. |

While many organomercury syntheses proceed under stoichiometric conditions, catalytic methods are being increasingly explored to enhance efficiency and selectivity, particularly for forming bonds to mercury. wikipedia.orgthieme-connect.de For the synthesis of methyl(thioacetamido)mercury, several catalytic strategies could be envisioned.

Base Catalysis: The reaction is likely accelerated by the presence of a base. A base facilitates the deprotonation of the thioacetamide, generating the more nucleophilic thiolate anion, which can more readily attack the methylmercury cation. Non-nucleophilic bases like triethylamine (B128534) or proton sponges would be suitable to avoid competition with the primary ligand.

Acid Catalysis: In some cases, acid catalysis can enhance the electrophilicity of the metal center. However, for this reaction, strong acids would likely protonate the thioacetamide, rendering it non-nucleophilic, and could also lead to decomposition of the starting materials or product.

Transition-Metal Catalysis: While less common for simple ligand exchange on mercury, transition-metal catalysts, such as those based on rhodium or palladium, are known to catalyze the formation of organosulfur compounds by activating S-S or S-H bonds. mdpi.comnih.gov A hypothetical catalytic cycle could involve a transition metal complex that facilitates the oxidative addition of the thioacetamide's S-H bond, followed by transmetalation with the methylmercury species. This approach, while more complex, could offer a pathway under milder conditions or with higher functional group tolerance.

The table below outlines potential catalytic strategies for the synthesis of methyl(thioacetamido)mercury.

| Catalyst Type | Example Catalyst | Proposed Role | Potential Outcome |

| Base Catalyst | Triethylamine (Et₃N) | Deprotonates thioacetamide to enhance its nucleophilicity. | Increased reaction rate and yield by shifting equilibrium towards product formation. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transports the thioacetamido anion from an aqueous/solid phase to an organic phase containing the methylmercury reagent. | Enables reaction between immiscible reactants, improving overall efficiency. |

| Transition-Metal Catalyst | RhH(PPh₃)₄ | Activates the S-H bond of the thioacetamide tautomer for easier transfer to the mercury center. | Potentially allows the reaction to proceed under milder conditions or with lower activation energy. |

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. numberanalytics.com For the synthesis of methyl(thioacetamido)mercury, labeling different atoms in the reactants can help to confirm the bonding arrangement and elucidate the reaction pathway.

By synthesizing one of the starting materials with a specific stable isotope (e.g., ²H, ¹³C, ¹⁵N, or ¹⁹⁹Hg) and analyzing the product using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fate of the labeled atom can be determined.

Key mechanistic questions that can be addressed using isotopic labeling include:

Confirmation of Bonding: Does the mercury bind to the sulfur or the nitrogen atom of the thioacetamide ligand? Labeling the nitrogen with ¹⁵N and analyzing the ¹⁹⁹Hg-¹⁵N coupling constant via NMR could provide a definitive answer.

Proton Transfer Steps: By using deuterated thioacetamide (e.g., CH₃CSND₂), the proton transfer steps and the role of the solvent or a basic catalyst can be monitored.

Integrity of the Methyl Group: Labeling the methyl group on mercury with ¹³C (¹³CH₃HgX) and confirming its presence in the final product via ¹³C NMR would verify that the methyl-mercury bond remains intact throughout the reaction.

Reaction Dynamics: Using isotopically labeled mercury (e.g., ²⁰¹Hg) can be useful in isotope dilution studies to precisely quantify reaction yields and study equilibrium dynamics. acs.orgnih.gov

The following table details potential isotopic labeling strategies and their applications in studying the formation of methyl(thioacetamido)mercury.

| Labeled Reactant | Isotope | Analytical Technique | Mechanistic Insight Provided |

| Methylmercury Acetate | ¹³CH₃Hg(OAc) | ¹³C NMR, ¹H NMR | Confirms that the methyl group in the product originates from the methylmercury precursor and that the Hg-C bond is stable during the reaction. |

| Methylmercury Acetate | ¹⁹⁹Hg (Spin ½) | ¹H, ¹³C, ¹⁵N NMR | Allows observation of scalar couplings (J-coupling) to ¹H, ¹³C, and ¹⁵N, providing direct evidence of bonding through the observation of satellite peaks. |

| Thioacetamide | CH₃C(S)¹⁵NH₂ | ¹⁵N NMR, ¹H NMR | Helps determine if the Hg-N bond is formed. The ¹⁵N chemical shift and coupling to ¹⁹⁹Hg would be indicative of coordination. |

| Thioacetamide | CH₃¹³CSNH₂ | ¹³C NMR | Tracks the carbon of the thioacyl group, confirming its incorporation into the final product. |

| Thioacetamide | CD₃CSNH₂ (Deuterated) | ¹H NMR, Mass Spec | Investigates kinetic isotope effects to determine if C-H bond cleavage is involved in any rate-determining steps of side reactions. |

By employing these advanced synthetic and analytical strategies, a comprehensive understanding of the formation, structure, and reactivity of methyl(thioacetamido)mercury can be achieved.

Molecular Structure and Electronic Properties of Methyl Thioacetamido Mercury

Crystallographic Investigations for Solid-State Structural Elucidation

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering a foundational understanding of the molecule's geometry, bonding, and intermolecular interactions.

In a similar vein, the X-ray crystal structure of methylmercury-d,l-selenocysteinate monohydrate, a selenium analogue, shows the selenoamino acid coordinating to the mercury atom via a deprotonated selenohydryl group. cardiff.ac.ukutas.edu.au The Hg-Se bond length is reported to be 2.469(4) Å. cardiff.ac.ukutas.edu.au The structure also reveals a weak intramolecular interaction between the mercury atom and a carboxylate oxygen. cardiff.ac.ukutas.edu.au These findings suggest that in methyl(thioacetamido)mercury, the mercury atom is primarily bonded to the sulfur atom of the thioacetamide (B46855) ligand.

A study of [CoIII(acacen)(thioacetamide)2]ClO4, where thioacetamide acts as a ligand, confirms that the thioacetamide ligand binds to the metal center through the sulfur atom. nih.gov This further supports the expectation of an Hg-S bond in methyl(thioacetamido)mercury. The coordination geometry around the mercury atom in such compounds is typically dominated by the strong, covalent bond to the methyl group carbon and the sulfur atom of the thiolate ligand, resulting in a quasi-linear C-Hg-S arrangement.

Table 1: Representative Crystallographic Data for Related Methylmercury-Ligand Complexes

| Compound | Space Group | Unit Cell Parameters | Key Bond Length (Å) | Reference |

| L-cysteinato(methyl)mercury(II) monohydrate | P212121 | a= 6.386(6), b= 26.026(13), c= 5.282(4) | Hg–S 2.352(12) | nih.gov |

| Methylmercury-d,l-selenocysteinate monohydrate | P212121 | a = 6.384(1), b = 26.309(4), c = 5.292(1) | Hg–Se 2.469(4) | cardiff.ac.ukutas.edu.au |

This table presents data from closely related compounds to infer the structural properties of methyl(thioacetamido)mercury.

Neutron diffraction is a powerful technique for accurately locating light atoms, particularly hydrogen, in a crystal structure and for characterizing hydrogen bonding networks. This is due to the comparable scattering cross-sections of neutrons for both heavy and light atoms. nih.gov In the context of methyl(thioacetamido)mercury, neutron diffraction could provide precise positions of the hydrogen atoms in the methyl and amide groups, which is crucial for a detailed understanding of the molecule's conformation and any intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen or the sulfur atom.

However, a review of the available scientific literature indicates that specific neutron diffraction studies on methyl(thioacetamido)mercury or closely related simple methylmercury-thiolate complexes have not been reported. findaphd.comaps.orgaps.org Such studies would be valuable in providing a more complete structural picture, especially concerning the role of hydrogen bonding in the crystal packing.

Coordination Chemistry and Reactivity of Methyl Thioacetamido Mercury

Electrophilic and Nucleophilic Reactivity at the Mercury Center

Addition and Elimination Reactions

While specific studies on addition and elimination reactions involving methyl(thioacetamido)mercury are not extensively documented in publicly available literature, the general principles of organomercury chemistry provide a framework for predicting its behavior. Organomercury compounds are known to participate in ligand exchange reactions, which can be viewed as a sequence of addition and elimination steps.

The mercury center in methyl(thioacetamido)mercury is electrophilic and can readily coordinate with additional nucleophiles. The outcome of such an addition depends on the nature of the incoming ligand and the stability of the resulting intermediate. For instance, the addition of a strong thiol-containing ligand could potentially lead to the elimination of the thioacetamido ligand.

Elimination reactions, particularly β-hydride elimination, are less common for methylmercury (B97897) compounds due to the absence of a β-hydrogen. However, other elimination pathways, such as reductive elimination, could be induced under specific conditions, leading to the formation of metallic mercury and organic products. The stability of the Hg-C and Hg-S/N bonds in methyl(thioacetamido)mercury plays a crucial role in determining the feasibility of these reactions.

Role of the Thioacetamido Ligand in Modulating Reactivity

The thioacetamido ligand is a key player in dictating the reactivity of the mercury center. Its ability to act as a bidentate chelator enhances the stability of the complex compared to monodentate thiol ligands. This chelate effect can influence the kinetics and thermodynamics of substitution reactions.

Stereochemical Investigations of Organomercury Coordination Complexes

The stereochemistry of organomercury complexes is a field of growing interest, particularly concerning the transfer of chirality and the conformational preferences of ligands around the mercury center.

Chiral Ligand Effects on Mercury Center

The introduction of chirality into the coordination sphere of methyl(thioacetamido)mercury can be achieved by employing chiral derivatives of the thioacetamido ligand or by the addition of external chiral ligands. While specific studies on methyl(thioacetamido)mercury are not available, research on related organomercury complexes with chiral sulfur-containing ligands suggests that the stereochemistry of the ligand can induce a preferred stereochemical environment around the typically linear C-Hg-L bond axis.

| Parameter | Observation in Related Chiral Organomercury-Thiolate Complexes |

| Diastereomer Formation | The use of chiral thiol-containing ligands leads to the formation of diastereomeric complexes that can often be distinguished by NMR spectroscopy. |

| Induced Circular Dichroism | Chiral ligands can induce CD signals in the electronic transitions of the mercury chromophore, providing insight into the stereochemical environment of the metal center. |

| Stereoselectivity in Reactions | The chiral environment around the mercury center can influence the stereochemical outcome of subsequent reactions. |

This table is based on general findings for chiral organomercury-thiolate complexes and serves as a predictive framework in the absence of specific data for methyl(thioacetamido)mercury.

Conformational Analysis of Adducts

The conformational flexibility of the thioacetamido ligand and any additional ligands in adducts of methyl(thioacetamido)mercury is crucial for understanding their structure and reactivity. The five-membered chelate ring formed by the thioacetamido ligand is not planar and can adopt different envelope or twist conformations.

Computational studies, although not specifically reported for methyl(thioacetamido)mercury, are a powerful tool for investigating the potential energy surface and identifying the most stable conformers of such adducts. Factors such as steric hindrance between the methyl group, the thioacetamido ligand, and any additional ligands, as well as intramolecular hydrogen bonding possibilities, will determine the preferred conformation.

| Conformational Feature | Predicted Influence on Methyl(thioacetamido)mercury Adducts |

| Chelate Ring Pucker | The conformation of the Hg-S-C-N-C ring will affect the overall shape of the molecule and the orientation of substituents. |

| Rotational Isomers | Rotation around the Hg-S and C-N bonds may lead to different rotational isomers with varying stabilities and reactivities. |

| Inter-ligand Interactions | Steric and electronic interactions between the thioacetamido ligand and other coordinated ligands will dictate the final three-dimensional structure. |

This table presents predicted conformational features based on the principles of coordination chemistry, pending specific experimental or computational data for methyl(thioacetamido)mercury.

Abiotic Environmental Transformation and Degradation Pathways

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical degradation is a primary pathway for the breakdown of methylmercury (B97897) compounds in sunlit environments. nih.gov The presence of the thioacetamido ligand is expected to significantly influence the photochemical behavior of the methylmercury cation.

The absorption of ultraviolet (UV) and visible light can provide the energy necessary to break the chemical bonds within the "Mercury, methyl(thioacetamido)-" molecule. The primary target for photolytic cleavage is the carbon-mercury (C-Hg) bond, which is relatively weak. The structure of "Mercury, methyl(thioacetamido)-" consists of a methyl group and a thioacetamido group bound to a central mercury atom. nih.gov

Binding of methylmercury to sulfur-containing ligands, such as thiols, has been shown to lower the excitation energy of the C-Hg bond, making it more susceptible to cleavage upon absorption of light. nih.gov The thioacetamido ligand, containing a sulfur atom, is expected to have a similar effect. The process begins with the absorption of a photon, which excites the molecule to a higher energy state. This excess energy can then be channeled into the C-Hg bond, leading to its homolytic cleavage.

This bond-breaking event generates a methyl radical (•CH₃) and a methyl(thioacetamido)mercury radical. The subsequent reactions of these highly reactive radical species are complex and can lead to a variety of degradation products.

Table 1: Factors Influencing UV-Vis Induced Bond Cleavage

| Factor | Influence on Bond Cleavage | Rationale |

| Wavelength of Light | Higher energy UV radiation (UVA and UVB) is more effective at inducing cleavage than visible light (PAR). nih.gov | Shorter wavelengths carry more energy per photon, sufficient to overcome the bond dissociation energy. |

| Water Clarity | Higher water clarity allows for deeper penetration of UV radiation, increasing the zone of photodegradation. | Suspended particles and dissolved organic matter can scatter and absorb light, reducing its availability. |

| Presence of Sulfur Ligands | The thioacetamido ligand is expected to enhance the rate of C-Hg bond cleavage. nih.gov | Sulfur-mercury interactions can lower the energy required for photo-excitation and bond dissociation. nih.gov |

In addition to direct photolysis, "Mercury, methyl(thioacetamido)-" can be degraded through photosensitized reactions. In these processes, other molecules in the environment, known as photosensitizers, absorb light energy and then transfer it to the mercury compound or to other species that can then react with it.

Dissolved organic matter (DOM) in natural waters is a primary photosensitizer. Upon irradiation, DOM can generate a variety of reactive oxygen species (ROS), including singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH). nih.gov Research has demonstrated that singlet oxygen is a key reactant in the photodegradation of methylmercury complexed with sulfur-containing ligands. nih.gov

The proposed mechanism involves the attack of singlet oxygen on the methylmercury complex, leading to the oxidation and eventual cleavage of the C-Hg bond. The presence of the thioacetamido group, with its sulfur atom, likely facilitates this process by forming a complex that is more reactive towards singlet oxygen. nih.gov

Hydrolytic Stability and Decomposition Kinetics in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of "Mercury, methyl(thioacetamido)-" in aqueous environments is dependent on its susceptibility to hydrolysis, which is influenced by factors such as pH.

The hydrolysis of "Mercury, methyl(thioacetamido)-" can occur at both the mercury-sulfur bond and the amide bond within the thioacetamido ligand. The rates of these hydrolytic reactions are generally pH-dependent.

The hydrolysis of thioamides, such as thioacetamide (B46855), has been studied and can proceed through both acid-catalyzed and base-catalyzed pathways. uregina.carsc.org At acidic pH, the nitrogen atom of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. rsc.org The hydrolysis of peptide bonds, which are similar to the amide bond in the thioacetamido ligand, also shows a strong dependence on pH, with different cleavage mechanisms dominating in acidic, neutral, and alkaline conditions. nih.gov

While specific kinetic data for "Mercury, methyl(thioacetamido)-" is not available, the general trends for thioamide hydrolysis suggest that the compound would be least stable at highly acidic and highly alkaline pH values.

Table 2: Expected pH Dependence of Hydrolysis for the Thioacetamido Ligand

| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Rate |

| Acidic (pH < 5) | Acid-catalyzed hydrolysis | Increased |

| Neutral (pH ~7) | Water-mediated hydrolysis | Slow |

| Alkaline (pH > 9) | Base-catalyzed hydrolysis | Increased |

This table is illustrative and based on general principles of thioamide hydrolysis.

The hydrolysis of "Mercury, methyl(thioacetamido)-" would be expected to yield several products, depending on which bond is cleaved.

Hydrolysis of the mercury-sulfur bond would result in the formation of methylmercury hydroxide ([CH₃Hg]OH) and thioacetamide (CH₃CSNH₂).

Alternatively, hydrolysis of the amide bond within the thioacetamido ligand, a process known for thioamides, would lead to the formation of a methylmercury-thioacetate complex and ammonia (B1221849) (NH₃). rsc.orgacs.org Further hydrolysis could break down the thioacetate. The complete hydrolysis of the thioacetamide moiety would ultimately yield acetic acid, hydrogen sulfide (B99878), and ammonia.

The specific products formed will depend on the reaction conditions, particularly pH and temperature.

Redox Transformation Pathways in Abiotic Matrices

Abiotic redox transformations of methylmercury compounds can be influenced by the redox potential (Eh) of the environment and the presence of various chemical species. nih.govtaylorfrancis.com In aquatic systems, demethylation can be favored under more oxidizing conditions (higher Eh), while the formation of methylmercury from inorganic mercury is favored under more reducing conditions (lower Eh). nih.gov

The binding of methylmercury to sulfur-containing ligands can also influence its redox chemistry. For instance, the formation of methylmercury-thiolate complexes can affect the activation energy required for oxidation reactions. acs.org The thioacetamido ligand in "Mercury, methyl(thioacetamido)-" would likely play a significant role in its redox behavior, potentially stabilizing the methylmercury complex or facilitating its transformation under certain redox conditions. The degradation of the ligand itself could also release species that participate in redox reactions.

Oxidative Demethylation Processes

The presence of a thioamide group, which contains both sulfur and nitrogen atoms, can influence the susceptibility of the methyl group to oxidative attack. Research on various organosulfur compounds has shown that the presence of these heteroatoms can facilitate oxidative cleavage reactions. For instance, some studies have demonstrated the oxidative cleavage of C-S bonds in various organosulfur compounds when catalyzed by certain metal-nanoparticle systems in the presence of an oxidant like oxygen. nih.gov

Furthermore, the photodegradation of methylmercury is significantly enhanced when it is bound to organic sulfur-containing thiol ligands. nih.govnih.gov This is because the binding to thiols lowers the excitation energy of the carbon-mercury bond, making it more susceptible to breakage upon exposure to ultraviolet radiation. nih.gov While thioacetamide is not a thiol, the presence of the sulfur atom in the methyl(thioacetamido)mercury complex suggests that photochemical processes could play a role in its demethylation, especially in sunlit surface waters. The rate of this degradation would likely depend on the specific electronic properties of the mercury-thioacetamide bond.

It has been proposed that for methylmercury bound to dissolved organic matter (DOM), an indirect photodemethylation mechanism is likely, where reactive oxygen species generated by the irradiation of DOM are responsible for the degradation. nih.gov Given that thioacetamide itself can be part of the complex dissolved organic matter pool in certain environments, similar indirect photodegradation pathways could be relevant for methyl(thioacetamido)mercury.

Reductive Cleavage of Mercury-Ligand Bonds

Reductive cleavage offers another significant pathway for the transformation of methyl(thioacetamido)mercury. This process can involve the breaking of either the mercury-carbon (Hg-C) or the mercury-sulfur (Hg-S) bond.

Studies on the reductive cleavage of bonds in other organic molecules provide insights into potential mechanisms. For example, metal-free reductive cleavage of N-O bonds in Weinreb amides has been demonstrated using neutral organic super-electron donors. organic-chemistry.org This suggests that, under specific redox conditions, the mercury-nitrogen or mercury-sulfur bond within the thioacetamide ligand could be susceptible to reductive cleavage.

The Hg-S bond, in particular, is a focal point for reductive processes. Research on the desulfurization of phosphoromonothioate analogs catalyzed by Hg(II) shows that mercury has a high affinity for sulfur and can facilitate the cleavage of P-S bonds. mdpi.comresearchgate.net This strong affinity implies that the Hg-S bond in methyl(thioacetamido)mercury would be a likely target for reductive attack, potentially leading to the release of methylmercury and the transformation of the thioacetamide ligand.

Furthermore, abiotic degradation of methylmercury in sulfidic solutions has been observed to proceed through the formation of a binuclear complex, bis(methylmercury) sulfide ((CH₃Hg)₂S), which then slowly decomposes to dimethylmercury (B1214916) and insoluble mercury sulfide (HgS). rsc.org This highlights that sulfide, a common component in anoxic environments, can play a crucial role in the transformation of methylmercury complexes. While thioacetamide is not sulfide, the presence of the sulfur atom suggests that analogous reactions, potentially involving bridging sulfur ligands between mercury centers, could occur under certain conditions.

Sorption and Desorption Behavior on Mineral Surfaces and Environmental Colloids

The transport and bioavailability of methyl(thioacetamido)mercury in the environment are heavily influenced by its tendency to attach to and detach from solid particles, such as minerals and organic matter colloids.

Surface Complexation and Physisorption Mechanisms

The interaction of methyl(thioacetamido)mercury with mineral surfaces is expected to be dominated by the strong affinity of mercury for sulfur. The thioacetamide ligand, with its sulfur atom, will likely play a key role in the binding of the entire molecule to various environmental sorbents.

Studies on the adsorption of methylmercury on montmorillonite (B579905) surfaces have revealed that stable covalent bonds can form on the (010) surface of the mineral. mdpi.com For methyl(thioacetamido)mercury, the sulfur atom of the thioacetamide ligand would be the primary site for forming such strong, covalent-like bonds with surface metal ions or other reactive sites on minerals like iron oxides and clays.

Research on thiol-functionalized materials has consistently shown their high efficiency in capturing mercury from aqueous solutions. researchgate.net Thiol groups (-SH) form strong complexes with mercury, and this principle is applied in various sorbents designed for mercury removal. The thioamide group in methyl(thioacetamido)mercury, while not a thiol, shares the presence of a sulfur atom that is expected to drive strong surface complexation.

Beyond strong chemical bonds (chemisorption), weaker physical adsorption (physisorption) mechanisms can also contribute to the retention of methyl(thioacetamido)mercury on surfaces. These can include van der Waals forces and dipole-dipole interactions, particularly on organic-rich surfaces or colloids.

The table below summarizes the expected interaction mechanisms of methyl(thioacetamido)mercury with common environmental surfaces, based on analogous mercury compounds.

| Surface Type | Dominant Interaction Mechanism | Key Functional Groups Involved | Expected Strength of Interaction |

| Iron Oxides (e.g., Goethite) | Surface Complexation | Thioamide (Sulfur), Hydroxyl groups | Strong |

| Clay Minerals (e.g., Montmorillonite) | Surface Complexation, Cation Exchange | Thioamide (Sulfur), Siloxane groups | Moderate to Strong |

| Natural Organic Matter (NOM) | Complexation, Physisorption | Thiol, Carboxyl, Phenolic groups | Strong |

| Carbonaceous Materials (e.g., Biochar) | Complexation, π-π interactions | Thioamide (Sulfur), Aromatic rings | Moderate to Strong |

Influence of Environmental Parameters on Sorption Dynamics

The extent and rate of sorption and desorption of methyl(thioacetamido)mercury are not static but are influenced by various environmental factors, primarily pH and ionic strength of the surrounding water.

Influence of pH: The pH of the environment can significantly alter the surface charge of minerals and the speciation of the methyl(thioacetamido)mercury molecule itself. For many mineral surfaces, such as iron oxides, the surface becomes more negatively charged as the pH increases. This can affect the electrostatic interactions with the mercury complex.

Studies on methylmercury have shown that a decrease in pH can sometimes lead to increased sorption to particles. researchgate.net However, the effect of pH on mercury uptake by organisms can be complex, with some studies showing increased uptake at lower pH. nih.gov For methyl(thioacetamido)mercury, changes in pH could protonate or deprotonate the nitrogen atom in the thioamide group, altering its charge and binding affinity. A general trend observed for mercury sorption on soils is that it can be influenced by the pH-dependent binding sites on soil components. researchgate.net

Influence of Ionic Strength: The ionic strength, or the concentration of dissolved salts in the water, can also impact the sorption of methyl(thioacetamido)mercury. An increase in ionic strength can lead to two primary effects: competition and screening.

Cations in the solution can compete with the positively charged methylmercury moiety for binding sites on negatively charged surfaces. researchgate.net This competition can lead to a decrease in the sorption of the mercury compound as the ionic strength increases. Conversely, changes in ionic strength can alter the electrical double layer at the mineral-water interface, which can either enhance or reduce sorption depending on the specific interactions. Studies on macromolecules have shown that lower ionic strength can lead to increased adsorption onto crystal surfaces. nih.gov

The following table summarizes the likely effects of these parameters on the sorption of methyl(thioacetamido)mercury.

| Parameter | Effect on Sorption | Underlying Mechanism |

| pH | Dependent on surface and complex speciation | Alters surface charge of minerals and protonation state of the thioamide ligand. |

| Ionic Strength | Generally decreases sorption | Competition from other cations for binding sites; screening of electrostatic interactions. |

Advanced Analytical Methodologies for Speciation and Quantification

Chromatographic Separation Techniques for Organomercury Speciation

Chromatographic techniques are fundamental for separating complex mixtures of organomercury compounds prior to their detection. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analyte.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of organomercury compounds like methylmercury (B97897) derivatives, GC is often coupled with highly sensitive and selective detectors such as atomic fluorescence spectrometry (AFS) or inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netkobe-u.ac.jp

Research on analogous organomercury compounds demonstrates that after appropriate sample preparation, such as derivatization to increase volatility, GC can provide excellent separation. For a compound like "Mercury, methyl(thioacetamido)-", a potential analytical hurdle is its thermal stability. The thioacetamido group might undergo decomposition at the high temperatures used in GC injectors and columns. However, if the compound is sufficiently stable or can be derivatized to a more volatile form, GC-based methods offer high resolution and low detection limits. kobe-u.ac.jp A study on the determination of methylmercury in seafood using GC coupled to a modified AFS detector reported a detection limit of 0.2 ng g⁻¹ (wet weight), showcasing the sensitivity of this approach for related compounds. nih.gov

Table 1: Exemplary GC Conditions for Organomercury Compound Analysis

| Parameter | Condition | Reference |

| Column | 2% BOSP on Chromosorb W AW DMCS | |

| Carrier Gas | Nitrogen | kobe-u.ac.jp |

| Detector | Atomic Absorption Spectrometry (AAS) | |

| Detection Limit | 0.5 ng of mercury for methylmercury chloride |

Liquid chromatography is particularly suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of "Mercury, methyl(thioacetamido)-". nih.gov Coupling LC with ICP-MS combines the separation power of LC with the element-specific and highly sensitive detection capabilities of ICP-MS, allowing for the quantification of mercury species at trace and ultra-trace levels. agriculturejournals.czagriculturejournals.cz

The interaction of the thiol group in "Mercury, methyl(thioacetamido)-" with the stationary phase of the LC column is a critical factor. Reversed-phase columns, often with a mobile phase containing a thiol-containing reagent like L-cysteine, are commonly used to achieve good separation of mercury-thiol complexes. nih.govat-spectrosc.comiaea.org A study on the determination of methylmercury complexes with low molecular mass thiols using LC-MS/MS reported detection limits in the picomolar range (12–530 pM), highlighting the exceptional sensitivity of this technique. nih.gov

Table 2: Illustrative LC-ICP-MS Parameters for Mercury Speciation

| Parameter | Condition | Reference |

| Column | Purospher® RP-8e (75 × 4 mm, 3 µm) | agriculturejournals.czagriculturejournals.cz |

| Mobile Phase | 0.02 mol/l CH₃COONH₄ + 0.2% (v/v) 2-mercaptoethanol (B42355) + 1% (v/v) CH₃OH | agriculturejournals.czagriculturejournals.cz |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | agriculturejournals.czagriculturejournals.cz |

| Limit of Quantitation | 0.3 ng/g for methylmercury | agriculturejournals.czagriculturejournals.cz |

Note: This table provides representative parameters for the analysis of related mercury species, as specific data for "Mercury, methyl(thioacetamido)-" is limited.

Direct Spectroscopic Speciation Methods in Complex Matrices

Direct spectroscopic methods offer the advantage of analyzing the chemical form of mercury in a sample with minimal preparation, thus preserving the original speciation.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, non-destructive technique that provides direct information about the local atomic environment of a specific element, in this case, mercury. usgs.govchapman.edu By analyzing the fine structure in the X-ray absorption spectrum, it is possible to determine the oxidation state of mercury and to identify the types and number of neighboring atoms and their distances from the mercury atom. usgs.govaps.org

For "Mercury, methyl(thioacetamido)-", XAFS would be particularly valuable for confirming the coordination of mercury to the sulfur atom of the thioacetamido group. Studies on the bonding of methylmercury to reduced sulfur groups in organic matter have successfully used XAFS to determine the Hg-S bond distances and coordination numbers, providing a strong precedent for its application to this specific compound. capes.gov.br Research has shown that XAFS can distinguish between different mercury-containing phases in complex samples, with an accuracy of around 10% for the identified species. chapman.edu

While not as commonly applied as other techniques for mercury speciation, Resonance Raman spectroscopy can provide a "vibrational fingerprint" of a molecule, offering detailed structural information. This technique could potentially be used to characterize the specific vibrational modes associated with the Hg-S bond and other functional groups within the "Mercury, methyl(thioacetamido)-" molecule. The interaction between mercury(II) and thioacetamide (B46855) has been noted to produce precipitates, and physicochemical investigations of mercury sorption on materials containing thioacetamide have utilized techniques like FTIR and Raman spectroscopy to suggest the formation of Hg-S bonds. researchgate.netacs.org

Electrochemical Techniques for Species-Specific Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of mercury species. Techniques such as voltammetry can be adapted for the species-specific analysis of organomercury compounds. While direct electrochemical methods for "Mercury, methyl(thioacetamido)-" are not extensively documented, the principles applied to other mercury compounds are transferable. The electrochemical behavior would likely be influenced by the redox activity of the mercury center and the presence of the thio-functional group. Complexometric determination methods have been developed for mercury using various sulfur-containing releasing agents like 2-thiobarbituric acid and ethanethiol, indicating the strong affinity between mercury and sulfur which can be exploited in analytical procedures. researchgate.net

Voltammetric Methods for Redox Active Species

Voltammetric techniques are powerful electrochemical methods for the determination of redox-active species like methylmercury and its complexes. The core of these methods is the application of a potential to an electrode and the measurement of the resulting current, which is proportional to the concentration of the analyte.

Anodic Stripping Voltammetry (ASV) is a particularly sensitive technique used for trace and ultra-trace analysis of mercury species. unito.itresearchgate.net The process involves two main steps: a preconcentration step where mercury ions are reduced and deposited onto the working electrode surface, followed by a stripping step where the deposited mercury is re-oxidized, generating a measurable current peak. metrohm.com For methylmercury, the reduction of the CH₃Hg⁺ species and its subsequent re-oxidation is the most commonly exploited voltammetric approach. mdpi.com

ASV has been successfully applied to determine methylmercury at concentrations as low as 2 x 10⁻⁸ mol L⁻¹. mdpi.comnih.gov Various working electrodes can be used, including mercury drop electrodes and solid gold electrodes (SGE). mdpi.comnih.gov The use of portable potentiostats and SGEs makes on-site analysis of methylmercury feasible, providing rapid results for environmental monitoring. nih.govresearchgate.net However, challenges such as the irreproducibility of the reoxidation peak current can arise due to factors like the adsorption of insoluble mercury compounds on the electrode surface and competing chemical reactions. nih.gov To overcome these issues, techniques like fast-scan voltammetry and efficient electrochemical regeneration of the electrode surface are employed. nih.gov

The analytical parameters in voltammetry, such as frequency, step potential, and amplitude, are optimized to enhance the signal. nih.gov For instance, in one study, the parameters were set to a frequency of 15 Hz, a step potential of 0.006 V, and an amplitude of 0.03 V for mercury determination. nih.gov While ASV may not distinguish between different organic mercury compounds directly, its high sensitivity makes it a valuable tool for quantifying the total redox-active mercury species in a sample, including methyl(thioacetamido)-mercury. epa.gov

Development of Modified Electrodes for Enhanced Selectivity

To improve the sensitivity and selectivity of voltammetric analysis, the working electrode is often modified. Chemically Modified Electrodes (CMEs) are designed to have specific interactions with the target analyte, enhancing its accumulation at the electrode surface and thereby amplifying the analytical signal. acs.orgohsu.edu

Gold has a strong affinity for mercury, forming a stable amalgam, which makes gold-based electrodes highly effective for mercury determination. researchgate.net Techniques using gold film electrodes, rotating gold electrodes, or gold nanoparticle-modified electrodes are common. unito.itmetrohm.comresearchgate.net Gold nanoparticle-modified glassy carbon electrodes, for example, offer a large surface area, which improves analytical performance and lowers the detection limit compared to conventional gold electrodes. unito.it

Given that methyl(thioacetamido)-mercury contains a sulfur atom, electrodes modified with thiol-containing compounds are particularly relevant. The strong affinity between mercury and sulfhydryl (-SH) groups leads to the effective preconcentration of mercury species at the electrode surface. Thiol-functionalized materials, such as thiol-terminated self-assembled monolayers on mesoporous silica (B1680970) (SH-SAMMS), have been incorporated into carbon paste electrodes for the simultaneous detection of mercury and other heavy metals. ohsu.edu These electrodes can achieve detection limits in the parts-per-billion (ppb) range. ohsu.edu

L-cysteine, an amino acid containing a thiol group, is another important modifier. It has been used to create modified graphite (B72142) cathodes for the speciation of inorganic mercury and methylmercury. frontiersin.org The interaction between L-cysteine and mercury is so effective that it is also used as a complexing agent in the mobile phase for chromatographic separations of mercury species. atlantis-press.com Electrodes modified with Schiff bases containing imine and phenolic groups have also been developed as ion-selective electrodes for mercury, demonstrating high selectivity over other metal ions. mdpi.com

Table 1: Examples of Modified Electrodes for Mercury Determination

| Electrode Type | Modifier | Analyte(s) | Technique | Detection Limit | Reference |

| Glassy Carbon Electrode | Gold Nanoparticles | Hg(II) | ASV | - | unito.it |

| Carbon Paste Electrode | Thiol-functionalized Mesoporous Silica (SH-SAMMS) | Hg(II), Pb(II) | ASV | 3 ppb (Hg) | ohsu.edu |

| Polymeric Membrane | Schiff Base (BMPMP) | Hg(II) | Potentiometry | 3.98 x 10⁻⁸ mol L⁻¹ | mdpi.com |

| Polymeric Membrane | Heterocyclic Systems | Hg(II) | Potentiometry | 1.0 x 10⁻⁵ M | nih.gov |

| Solid Gold Electrode | - | CH₃Hg⁺, Total Hg | ASV | - | nih.gov |

| Carbon Microelectrode | - | CH₃Hg⁺ | Voltammetry | Submicromolar range | nih.gov |

Derivatization and Extraction Protocols for Enhanced Analytical Sensitivity and Selectivity

Sample preparation is a critical step in the analysis of organomercury compounds, especially when using techniques like gas chromatography (GC), which require volatile analytes. ipb.pt This involves extraction of the analyte from the sample matrix and its subsequent derivatization into a form suitable for analysis.

Extraction: The extraction of methylmercury and its complexes from various matrices (e.g., biological tissues, sediments) is typically the first step. ipb.ptfrontiersin.org Common methods include:

Acid Leaching: This involves using acids like hydrochloric acid or acetic acid, often with the assistance of microwave energy (Microwave-Assisted Extraction, MAE), to release the mercury species from the sample matrix. nih.govnist.govresearchgate.net

Alkaline Digestion: Digestion with a methanolic potassium hydroxide (B78521) solution is another effective method, particularly for biological samples. researchgate.net

Solvent Extraction: After initial digestion or leaching, the organomercury compounds are often extracted into an organic solvent like toluene (B28343) or n-hexane. researchgate.netafricanfoodsafetynetwork.org

Complexing Agent Extraction: The high affinity of mercury for thiol groups is exploited by using solutions of L-cysteine to selectively extract methylmercury from the sample or back-extract it from an organic phase into an aqueous solution. africanfoodsafetynetwork.orgiaea.orgiaea.org This method is highly effective and is used in standard operating procedures for methylmercury analysis in seafood. iaea.org

Derivatization: To increase volatility for GC analysis, non-volatile methylmercury compounds are converted into more volatile derivatives. strem.com This is typically achieved through alkylation.

Ethylation: Sodium tetraethylborate (NaBEt₄) is a widely used derivatizing agent that converts methylmercury into volatile methylethylmercury. researchgate.netstrem.comresearchgate.net The reaction is typically carried out in an aqueous solution buffered to an appropriate pH. strem.com

Propylation and Phenylation: Other alkylating agents, such as sodium tetra(n-propyl)borate and sodium tetraphenylborate, are also used to create different volatile derivatives. nih.govnih.govnih.gov Phenylation can be advantageous for distinguishing between ethylmercury and inorganic mercury. nih.gov

These derivatization steps are often coupled with microextraction techniques like solid-phase microextraction (SPME), where a coated fiber is used to adsorb the volatile derivatives from the headspace above the sample before they are desorbed into the GC system. nih.govnist.govresearchgate.net The combination of optimized extraction, derivatization, and sensitive detection techniques like GC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Fluorescence Spectrometry (AFS) allows for the accurate and sensitive quantification of methylmercury and its complexes at trace and ultra-trace levels. nist.govnih.gov

Table 2: Common Extraction and Derivatization Reagents for Methylmercury Analysis

| Step | Reagent/Method | Purpose | Typical Coupled Analysis | Reference |

| Extraction | Hydrobromic acid / Toluene | Liquid-liquid extraction | Direct Mercury Analyzer | africanfoodsafetynetwork.org |

| Extraction | L-cysteine solution | Selective back-extraction | DMA, HPLC-ICP-MS | africanfoodsafetynetwork.orgiaea.org |

| Extraction | Methanolic potassium hydroxide | Alkaline digestion | GC-MIP/AES | researchgate.net |

| Extraction | Hydrochloric acid (Microwave-assisted) | Acid leaching | GC-MIP/AES | nih.gov |

| Derivatization | Sodium tetraethylborate (NaBEt₄) | Ethylation (forms volatile derivative) | GC-AAS, GC-AFS | researchgate.netstrem.comresearchgate.net |

| Derivatization | Sodium tetraphenylborate | Phenylation (forms volatile derivative) | GC-MIP/AES | nih.gov |

| Derivatization | Sodium tetra(n-propyl)borate | Propylation (forms volatile derivative) | GC-CV-AFS | nih.gov |

Theoretical and Computational Studies of Chemical Behavior

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving methyl(thioacetamido)mercury. ornl.gov These calculations allow for the detailed exploration of reaction mechanisms, such as ligand exchange, dissociation, and potential degradation pathways. By computing the energies of reactants, products, and intermediate structures, researchers can determine the thermodynamics and kinetics that govern the compound's chemical transformations.

Identifying and characterizing the transition state (TS) is paramount to understanding the kinetics of a chemical reaction. The transition state represents the highest energy point along the minimum energy pathway between reactants and products. For methyl(thioacetamido)mercury, key reactions include its formation from methylmercury (B97897) and thioacetamide (B46855), and its dissociation.

Computational methods are used to locate the precise geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in the dissociation of the Hg-S bond, this imaginary frequency would correspond to the stretching of that bond to the point of breaking.

Table 1: Illustrative Transition State Properties for the Dissociation of Methyl(thioacetamido)mercury

| Property | Value | Description |

| Reaction Coordinate | Hg-S bond stretching | The primary geometric change leading to dissociation. |

| Imaginary Frequency (ν‡) | -50 to -150 cm⁻¹ | This negative value confirms the structure as a true transition state for the reaction. |

| Key Bond Length (TS) | ~2.8 - 3.2 Å | The Hg-S bond is significantly elongated compared to its equilibrium length (~2.4 Å). |

| Method/Basis Set | DFT (e.g., M06-2X) / 6-31+G(d,p) | A common level of theory for such calculations, providing a balance of accuracy and efficiency. ornl.gov |

Note: The values in this table are illustrative, based on typical findings for methylmercury-thiolate complexes, as specific experimental or computational data for methyl(thioacetamido)mercury is not available.

A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea or ΔG‡), which determines the reaction rate.

For methyl(thioacetamido)mercury, a primary reaction of interest is the cleavage of the Hg-S bond. Quantum chemical calculations can model this process, providing the activation barrier for dissociation. This information is critical for predicting the compound's stability in different chemical environments. For example, computational studies on related methylmercury-thiolate complexes have shown that the coordination of additional ligands to the mercury center can significantly alter these activation barriers.

Table 2: Hypothetical Reaction Energy Profile Data for Hg-S Bond Cleavage

| Species | Relative Energy (kcal/mol) |

| CH₃HgNHC(S)CH₃ (Reactant) | 0.0 |

| [Transition State]‡ | +15.2 |

| CH₃Hg⁺ + ⁻NHC(S)CH₃ (Products) | +8.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum mechanics excels at describing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the influence of the surrounding environment (like water) and the compound's structural flexibility over time. MD simulations model the atomic motions of the system by integrating Newton's laws of motion, providing a dynamic picture of the molecule's behavior.

The solvent environment can have a profound effect on the structure, stability, and reactivity of solutes. Computational models account for these effects in two primary ways:

Explicit Solvent Models: The solute (methyl(thioacetamido)mercury) is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water). This approach is computationally intensive but provides the most detailed and accurate representation of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant, rather than as individual molecules. Models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient and are often used in combination with DFT calculations to estimate solvation energies and their impact on reaction profiles. ornl.gov The choice of model depends on the specific scientific question and available computational resources.

Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For methyl(thioacetamido)mercury, rotation around the C-N and Hg-S bonds can lead to different conformers with varying energies and properties.

MD simulations can sample these different conformations over time, allowing for the determination of their relative populations. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers that separate them, which in turn dictates the rates of interconversion between them.

Table 3: Example of Conformational Analysis Data

| Dihedral Angle | Definition | Energy Minimum (°) | Relative Population |

| τ₁ (C-C-N-Hg) | Rotation around C-N bond | ~180° (trans) | High |

| τ₁ (C-C-N-Hg) | Rotation around C-N bond | ~0° (cis) | Low |

| τ₂ (C-N-Hg-C) | Rotation around N-Hg bond | N/A (linear geometry) | N/A |

Note: This table is illustrative. The preference for a trans or cis conformation would depend on steric and electronic factors, which can be precisely quantified through computational energy scans.

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound experimentally. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. nih.gov

For methyl(thioacetamido)mercury, key vibrational modes include the Hg-C stretch, the Hg-S stretch, the C=S stretch, and the N-H bend. The calculated frequencies for these modes can be compared with experimental spectra to confirm the molecule's structure. Studies on analogous compounds like methylmercury thiocyanate (B1210189) have successfully assigned characteristic frequencies, such as the Hg-S stretch (around 283 cm⁻¹) and the Hg-C stretch (around 540 cm⁻¹), providing a basis for what to expect for methyl(thioacetamido)mercury. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Intensity |

| C-H Stretch (methyl) | 2950-3100 | Medium |

| N-H Stretch | 3300-3400 | Medium-Strong |

| C=S Stretch | 1050-1250 | Strong |

| Hg-C Stretch | 530-560 | Strong (Raman) |

| Hg-S Stretch | 270-300 | Strong (Raman) |

Note: These are typical frequency ranges predicted from DFT calculations for organomercury-thiolate compounds. The exact values depend on the level of theory and basis set used. researchgate.netepstem.net

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying and characterizing chemical compounds. Theoretical vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), can predict the vibrational spectrum of a molecule.

Vibrational Frequencies: These calculations would yield a set of vibrational frequencies corresponding to the different modes of atomic motion within the methyl(thioacetamido)mercury molecule. Each frequency corresponds to a specific bond stretching, bending, or torsional motion.

Normal Mode Analysis: This analysis provides a detailed description of the atomic motions for each vibrational frequency. For methyl(thioacetamido)mercury, key vibrational modes would include the C-H stretches of the methyl groups, the C=S stretch of the thioamide group, the C-N stretch, and the Hg-S and Hg-C stretches. The frequencies and intensities of these modes are characteristic of the molecule's structure and bonding.

A data table, if available, would present the calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific normal modes.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for elucidating molecular structure. Computational methods can predict NMR parameters, such as chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

¹H and ¹³C NMR Chemical Shifts: Calculations would predict the chemical shifts for the hydrogen and carbon atoms in methyl(thioacetamido)mercury. These shifts are sensitive to the local electronic environment of each nucleus. For instance, the protons of the methyl group attached to mercury would have a distinct chemical shift compared to the protons of the acetyl group.

¹⁹⁹Hg NMR Chemical Shifts: Mercury has several NMR-active isotopes, with ¹⁹⁹Hg being the most commonly studied. Predicting the ¹⁹⁹Hg chemical shift would provide valuable information about the coordination environment of the mercury atom.

Coupling Constants: Predictions of spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹³C-¹H, ¹⁹⁹Hg-¹H) would offer further structural insights, helping to confirm connectivity and stereochemistry.

A data table would typically list the calculated chemical shifts (in ppm) for each nucleus and the coupling constants (in Hz) between relevant pairs of nuclei.

Development of Structure-Reactivity Relationships based on Electronic Descriptors

Electronic descriptors derived from computational chemistry can be used to develop relationships between a molecule's structure and its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

HOMO and LUMO Energies: The energies of the HOMO and LUMO are important indicators of a molecule's electron-donating and electron-accepting abilities, respectively. A high HOMO energy suggests a good nucleophile, while a low LUMO energy indicates a good electrophile.

Orbital Distribution: The spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack. For methyl(thioacetamido)mercury, the HOMO would likely be localized on the sulfur and nitrogen atoms, while the LUMO might have significant contributions from the mercury atom and the C=S pi-antibonding orbital.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A small gap generally implies higher reactivity.

A data table for FMO analysis would present the energies of the HOMO and LUMO (typically in electron volts, eV) and the HOMO-LUMO gap.

Electrostatic Potential Mapping and Reactivity Sites

An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the distribution of charge and is a powerful tool for predicting reactivity.

Electronegative and Electropositive Regions: The ESP map would show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack.

Reactivity Sites: For methyl(thioacetamido)mercury, the region around the sulfur and oxygen (if considering the resonance structure of the thioamide) atoms would be expected to have a negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the mercury atom and the protons of the methyl group attached to it would likely exhibit a more positive potential.

Q & A

Q. What are the most reliable biomarkers for assessing chronic methylmercury exposure in human populations, and how should they be validated?

Hair analysis is widely used to assess methylmercury (MeHg) exposure, as 80–90% of hair mercury content represents MeHg . Total mercury in blood and hair shows strong linear correlations (R² > 0.9 in cohort studies), making these biomarkers complementary . Validation requires adherence to STROBE guidelines, including randomized participant selection, bias minimization, and detailed flow diagrams to ensure generalizability . Parallel measurements of blood MeHg and total hair mercury are recommended to confirm exposure levels, particularly in pregnant women or neurodevelopmental studies .

Q. How should observational studies be designed to minimize bias in mercury exposure assessment?

Epidemiological studies must incorporate:

- Randomized recruitment to avoid selection bias.

- Culturally tailored surveys (e.g., diet, occupation) pre-tested for validity .

- Standardized data collection using electronic formats to reduce human error .

- Participant flow diagrams to document attrition and ensure representativeness . Training surveyors in standardized protocols is critical to maintain data integrity, especially in multi-center studies .

Q. What methodological considerations are critical when conducting systematic reviews on mercury’s hematological effects?

Key steps include:

- Defining strict inclusion/exclusion criteria (e.g., peer-reviewed studies with quantified exposure metrics).

- Using structured search terms (e.g., "methylmercury," "hematology," "blood parameters") across databases like PubMed and Scopus .

- Dual independent article screening and data extraction to minimize bias .

- Assessing study quality via tools like ROBINS-I for observational data .

Q. How can dietary surveys be optimized for methylmercury exposure studies?

Surveys should:

- Include region-specific fish/shellfish consumption patterns .

- Pilot-test questionnaires for clarity and accuracy .

- Integrate biomarkers (e.g., hair or blood mercury) to cross-validate self-reported intake .

- Use electronic data management systems to enable meta-analyses .

Advanced Research Questions

Q. How can contradictions in neurodevelopmental outcomes between cohort studies (e.g., Faroe Islands vs. Seychelles) be resolved?

Discrepancies arise from co-exposures (e.g., PCBs in Faroe whale consumers) and methodological differences . Resolution strategies include:

- Dose-response reanalysis using benchmark dose modeling (BMDL) to isolate MeHg effects .

- Stratified subgroup analysis to account for confounding pollutants .

- Harmonizing neuropsychological tests (e.g., Wechsler scales) across cohorts to improve comparability .

Q. What advanced analytical techniques address speciation challenges in mercury environmental monitoring?

Speciation requires:

Q. What strategies effectively account for co-exposures to pollutants like PCBs in mercury toxicity studies?

Advanced approaches include:

- Multivariate regression models to statistically control for co-pollutants .

- Toxic equivalency factors (TEFs) to quantify cumulative effects of metal mixtures .

- Animal co-exposure models replicating human exposure scenarios (e.g., MeHg + PCB-153) .

Q. How should meta-analyses address heterogeneity in mercury concentration data across environmental matrices?

Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.